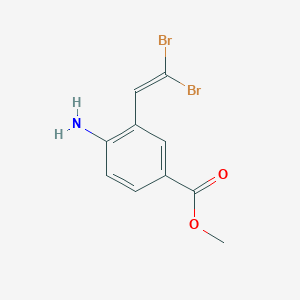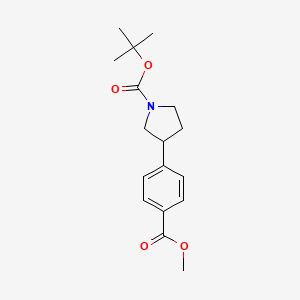![molecular formula C14H23Cl2N3 B13674179 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B13674179.png)
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-2-yl)-3,9-diazaspiro[55]undecane dihydrochloride is a spirocyclic compound characterized by a unique structural framework Spirocyclic compounds, such as this one, are known for their rigid and three-dimensional structures, which often result in distinct biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic core followed by the introduction of the pyridinyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Prins cyclization reaction has been employed to construct the spirocyclic scaffold in a single step
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of high-yielding reactions, efficient purification techniques, and the development of robust reaction conditions that can be easily scaled up. The use of catalysts, such as Grubbs catalysts for olefin metathesis reactions, may also be explored to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
Scientific Research Applications
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride has been explored for various scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of complex molecules.
Biology: In biological research, the compound has shown potential as a scaffold for the development of bioactive molecules.
Medicine: The compound’s potential therapeutic applications have been explored, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, a key transporter involved in the survival of the bacterium . The binding of the compound to this protein disrupts its function, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic core but lacks the pyridinyl group.
1-Oxa-9-azaspiro[5.5]undecane: This compound contains an oxygen atom in the spirocyclic core and has shown potential as an antituberculosis agent.
3,9-Disubstituted-spiro[5.5]undecane: These derivatives have various substituents at the 3 and 9 positions and exhibit unique stereochemistry and biological activity.
Uniqueness
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane dihydrochloride is unique due to the presence of the pyridinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C14H23Cl2N3 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;dihydrochloride |
InChI |
InChI=1S/C14H21N3.2ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;;/h1-3,8,15H,4-7,9-12H2;2*1H |
InChI Key |
JFHHBJLSBIXXDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


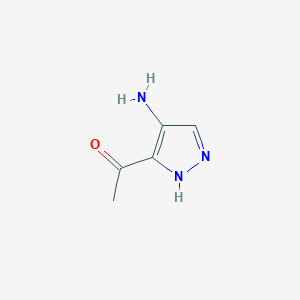
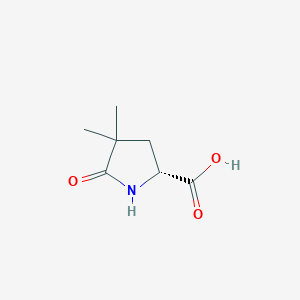
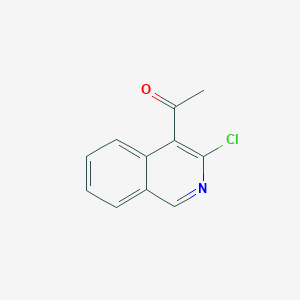
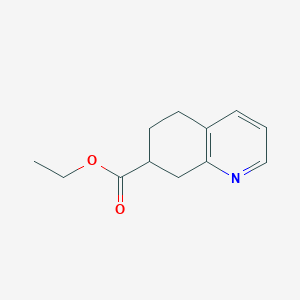
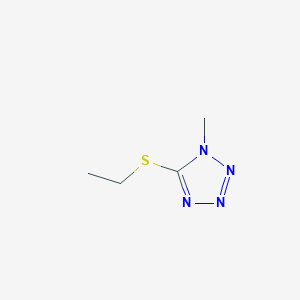
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

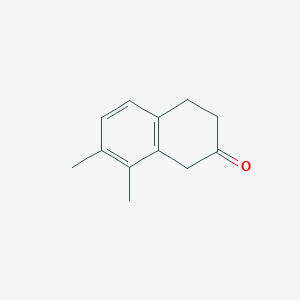
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13674144.png)
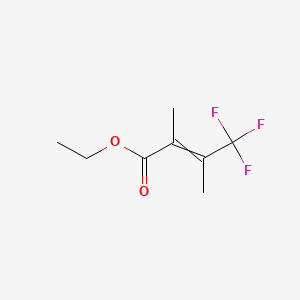
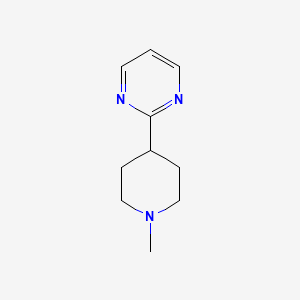
![Ethyl 5-Methylbenzo[c]isoxazole-3-carboxylate](/img/structure/B13674173.png)
